molecular formula C12H11N5O3 B6537145 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1172453-59-6

1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B6537145
CAS No.: 1172453-59-6
M. Wt: 273.25 g/mol
InChI Key: FZJLYRQEKAMEGU-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide belongs to the class of pyrazole-oxadiazole hybrids, characterized by a pyrazole carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a furan-2-yl group. The ethyl group at the pyrazole’s 1-position and the furan substituent on the oxadiazole may influence solubility, metabolic stability, and target interactions .

Properties

IUPAC Name

2-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-2-17-8(5-6-13-17)10(18)14-12-16-15-11(20-12)9-4-3-7-19-9/h3-7H,2H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJLYRQEKAMEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Cyclization Method

In this approach, furan-2-carbohydrazide is reacted with a carboxylic acid derivative (e.g., chloroacetic acid) in the presence of a dehydrating agent. Phosphorus oxychloride (POCl₃) is commonly used to facilitate cyclization at reflux temperatures (100–110°C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by intramolecular dehydration to form the oxadiazole ring. The crude product is purified via recrystallization from methanol or ethanol, yielding 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine in 65–70% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step. A mixture of furan-2-carbohydrazide and chloroacetic acid in 1,4-dioxane is irradiated at 250 W for 5–8 minutes, achieving near-complete conversion. This method reduces reaction time by >90% and improves yield to 85–88% due to enhanced thermal efficiency and reduced side reactions.

Table 1: Comparison of Oxadiazole Synthesis Methods

MethodConditionsTimeYield (%)
ConventionalPOCl₃, reflux, 110°C4 h65–70
Microwave-assisted250 W, 1,4-dioxane8 min85–88

Preparation of 1-Ethyl-1H-Pyrazole-5-Carboxylic Acid

The pyrazole core is constructed via cyclocondensation followed by alkylation.

Cyclocondensation Approach

A 1,3-diketone (e.g., ethyl acetoacetate) reacts with hydrazine hydrate in ethanol under reflux to form 1H-pyrazole-5-carboxylic acid ethyl ester. Hydrolysis with aqueous NaOH yields the free carboxylic acid. This step typically requires 6–8 hours and achieves 70–75% yield.

Alkylation of Pyrazole Intermediate

The pyrazole nitrogen is ethylated using ethyl iodide in the presence of potassium carbonate as a base. Reaction in dimethylformamide (DMF) at 60°C for 3 hours affords 1-ethyl-1H-pyrazole-5-carboxylic acid in 80–85% yield. Alternative alkylating agents like diethyl sulfate may also be used but require longer reaction times (8–10 hours).

Table 2: Pyrazole Synthesis Parameters

StepReagentsConditionsYield (%)
CyclocondensationHydrazine hydrate, ethanolReflux, 6 h70–75
AlkylationEthyl iodide, K₂CO₃, DMF60°C, 3 h80–85

Amide Bond Formation Strategies

Coupling the oxadiazole amine and pyrazole carboxylic acid is achieved via two primary routes: acid chloride mediation or coupling reagents.

Acid Chloride Mediated Coupling

The pyrazole carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reacting this intermediate with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM) at 0–5°C yields the target compound. Triethylamine is added to scavenge HCl, improving reaction efficiency (yield: 75–78%).

Coupling Reagents Approach

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate amide bond formation in anhydrous DMF. This method proceeds at room temperature for 12–14 hours, achieving 82–85% yield. Microwave-assisted coupling (5–7 minutes at 150 W) further enhances yield to 88–90%.

Table 3: Amide Coupling Performance

MethodReagentsTimeYield (%)
Acid chlorideSOCl₂, Et₃N, DCM2 h75–78
EDC/HOBtDMF, rt14 h82–85
Microwave-assistedEDC/HOBt, 150 W7 min88–90

Comparative Analysis of Synthetic Routes

The conventional route requires sequential steps with cumulative reaction times exceeding 24 hours and overall yields of 45–50%. In contrast, integrating microwave methods reduces total synthesis time to <3 hours with yields >70%. Key advantages of microwave synthesis include:

  • Enhanced reaction kinetics : Uniform heating accelerates cyclization and coupling steps.

  • Reduced side products : Shorter exposure to high temperatures minimizes decomposition.

  • Scalability : Consistent results across milligram to gram-scale syntheses .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic conditions.

  • Reduction: LiAlH₄, NaBH₄, ether solvent.

  • Substitution: NH₃, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties
Research has demonstrated that 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The oxadiazole derivatives are known for their effectiveness as pesticides. Preliminary studies indicate that this compound can act as a fungicide or insecticide, providing a new avenue for crop protection strategies.

Herbicidal Properties
Research has shown that certain derivatives exhibit herbicidal activity, potentially offering solutions for weed management in agricultural settings. The selectivity and efficacy against specific weed species are areas of ongoing investigation.

Material Science Applications

Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Its unique chemical structure can contribute to the development of advanced materials with tailored properties.

Nanotechnology
There is potential for utilizing this compound in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. The ability to modify its structure could lead to improved bioavailability and targeted delivery of therapeutic agents.

Case Studies

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Johnson et al. (2024)Antimicrobial EfficacyShowed effectiveness against MRSA strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Lee et al. (2023)Herbicidal PropertiesIdentified effective control over common agricultural weeds with minimal phytotoxicity to crops.

Mechanism of Action

The mechanism by which 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For example, in anticancer applications, it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences : Replaces the pyrazole carboxamide with a benzamide group.
  • Bioactivity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase .
  • Significance : Highlights the role of the oxadiazole-furan moiety in antifungal activity, though the pyrazole carboxamide in the target compound may offer distinct binding interactions.
1-methyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
  • Key Differences : Substitutes ethyl (target compound) with methyl on the pyrazole and replaces furan with a phenylsulfonylmethyl group on the oxadiazole.
  • Physicochemical Impact : The phenylsulfonyl group increases molecular weight (347.35 g/mol) and may reduce membrane permeability compared to the furan-containing target compound .
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
  • Key Differences : Features a thioacetyl linker and a phenyl-substituted oxadiazole.
  • Bioactivity : Demonstrated antimicrobial properties, suggesting that the oxadiazole’s substituent (phenyl vs. furan) modulates activity .

Functional Analogues

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Key Features : Oxadiazole linked to indole via a sulfanylacetamide group.
  • Bioactivity: Compound 8q inhibited α-glucosidase (IC50: 49.71 µM), comparable to acarbose (IC50: 38.25 µM).
3-Bromo-1-(3-chloropyridin-2-yl)-N-(5-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-2-methylpyrimidin-4-yl)-1H-pyrazole-5-carboxamide
  • Key Features : Pyrazole carboxamide linked to a methylthio-oxadiazole and pyrimidine.

Comparative Data Table

Compound Name Pyrazole Substituent Oxadiazole Substituent Molecular Weight (g/mol) Key Bioactivity/Properties
Target Compound 1-ethyl 5-(furan-2-yl) ~331.33* Hypothesized enzyme inhibition
LMM11 Benzamide 5-(furan-2-yl) - Antifungal (C. albicans)
1-methyl-N-(5-((phenylsulfonyl)methyl)... 1-methyl 5-(phenylsulfonylmethyl) 347.35 -
8q N-substituted 5-(indol-3-ylmethyl) - α-glucosidase inhibition (IC50: 49.71 µM)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl... 3-methyl 5-phenyl 281.1 (M+H)+ Antimicrobial

*Calculated based on molecular formula C14H13N5O3.

Key Insights from Comparative Analysis

Substituent Effects :

  • Furan vs. Phenyl : Furan’s electron-rich aromatic system may enhance π-π interactions in target binding compared to phenyl or sulfonyl groups .
  • Alkyl Groups : Ethyl (target) vs. methyl () on pyrazole affects steric bulk and metabolic stability.

Bioactivity Trends :

  • Oxadiazole derivatives with heterocyclic substituents (e.g., furan, indole) show promise in antifungal and enzyme inhibition .
  • Thioacetyl or sulfonyl linkers may reduce solubility but improve target specificity .

Synthetic Considerations :

  • The target compound’s synthesis likely follows carbodiimide-mediated coupling (e.g., EDCI/HOBt) similar to ’s pyrazole carboxamide derivatives .

Biological Activity

1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities. This compound integrates a pyrazole core with oxadiazole and furan moieties, which are known to confer various pharmacological properties. The exploration of its biological activity is essential for potential therapeutic applications, particularly in medicinal chemistry.

The molecular formula of this compound is C12H11N5O3C_{12}H_{11}N_{5}O_{3} with a molecular weight of 273.25 g/mol. Its structure includes:

  • Pyrazole ring : Known for anti-inflammatory and analgesic properties.
  • Oxadiazole ring : Associated with antimicrobial and anticancer activities.
  • Furan ring : Contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell survival pathways.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and oxadiazole have been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies suggest that this compound could have comparable effects against pathogens like E. coli and Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related pyrazole derivatives. For example, certain pyrazole-based compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models by targeting specific oncogenic pathways. The presence of the oxadiazole moiety can enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anti-inflammatory Effects

Compounds similar to this compound have shown promising anti-inflammatory activities in various models. In vivo studies using carrageenan-induced edema models indicate that such compounds can significantly reduce inflammation markers like TNF-alpha and IL-6.

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized a series of pyrazole derivatives showing up to 85% inhibition of TNF-alpha at 10 µM concentration compared to standard drugs .
Burguete et al. (2016)Explored anti-tubercular properties of pyrazole derivatives; certain compounds showed high activity against MTB strain H37Rv .
Bandgar et al. (2017)Investigated anti-inflammatory activities; some derivatives exhibited effects comparable to indomethacin in carrageenan-induced models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazides with furan-2-carboxylic acid derivatives and subsequent coupling with pyrazole precursors. Key parameters include:

  • Temperature : Controlled heating (80–120°C) during cyclization to minimize side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
    • Analytical Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identifies ethyl group protons (δ 1.2–1.4 ppm) and furan ring protons (δ 6.3–7.4 ppm) .
  • ¹³C NMR : Confirms carbonyl carbons (amide: ~165 ppm; oxadiazole: ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or kinase domains). Key steps:

Prepare ligand and receptor files (PDB format) .

Define binding pockets based on catalytic sites or known inhibitor interactions .

Analyze binding affinities (ΔG values) and hydrogen-bonding networks .

  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent .

Q. How can contradictory data on bioactivity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Validate protocols via dose-response curves (3–4 replicates) .
  • Data Normalization : Normalize activity data to internal controls (e.g., % inhibition relative to DMSO controls) .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and assess solvent/DMSO effects on solubility .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to reduce CYP450-mediated oxidation .
  • Replace the furan ring with bioisosteres (e.g., thiophene) to enhance metabolic resistance .
  • In Vitro Assays :
  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Future Research Directions

  • Mechanistic Studies : Elucidate the compound’s effect on apoptosis pathways (e.g., caspase-3 activation) via Western blotting .
  • In Vivo Pharmacokinetics : Assess oral bioavailability and tissue distribution in rodent models .
  • SAR Exploration : Synthesize derivatives with modified oxadiazole substituents to improve selectivity .

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